

BI-689648 Demonstrates Superior In Vivo Selectivity for Aldosterone Synthase

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Compound of Interest		
Compound Name:	BI 689648	
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For researchers, scientists, and drug development professionals, a comprehensive analysis of experimental data confirms the high in vivo selectivity of BI-689648, a novel aldosterone synthase inhibitor. This guide provides a comparative overview of BI-689648 against other inhibitors, supported by detailed experimental protocols and data visualizations.

BI-689648 is a potent and highly selective inhibitor of aldosterone synthase (AS), also known as CYP11B2.[1][2][3][4] This enzyme is a critical component in the biosynthesis of aldosterone, a mineralocorticoid hormone that plays a key role in regulating blood pressure and electrolyte balance.[1][3] The therapeutic potential of aldosterone synthase inhibitors (ASIs) lies in their ability to directly reduce aldosterone production, offering an alternative to mineralocorticoid receptor antagonists for managing conditions associated with excess aldosterone, such as cardiometabolic diseases.[1][3]

A significant challenge in developing ASIs is achieving selectivity over cortisol synthase (CS), or CYP11B1, due to the high sequence homology (93%) between the two enzymes.[1][4] Lack of selectivity can lead to undesirable side effects related to cortisol suppression. Experimental data, both in vitro and in vivo, demonstrates that BI-689648 possesses a superior selectivity profile compared to earlier ASIs like FAD286 and LCI699.[1][3][4]

Comparative In Vitro and In Vivo Selectivity

BI-689648 exhibits a high degree of selectivity for aldosterone synthase over cortisol synthase in both laboratory and living organism models. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.



In Vitro Selectivity

In vitro studies using cynomolgus monkey-based models have shown that BI-689648 has a 150-fold selectivity for aldosterone synthase over cortisol synthase.[1][4] This is significantly higher than that of FAD286 and LCI699.

Compound	Aldosterone Synthase (AS/CYP11B2) IC50 (nM)	Cortisol Synthase (CS/CYP11B1) IC50 (nM)	Selectivity (CS/AS)
BI-689648	2.1[5]	310[5]	149-fold[5]
FAD286	2.5[5]	94[5]	38-fold[5]
LCI699	10[1][4]	80[1][4]	8-fold[1][4]

In Vivo Selectivity

The superior selectivity of BI-689648 was further confirmed in an in vivo adrenocorticotropin (ACTH)-challenge model in cynomolgus monkeys. In this model, BI-689648 was found to be more than 20-fold more selective than FAD286 and LCI699.[1][2][3][4] Following oral administration of a 5 mg/kg dose in cynomolgus monkeys, BI-689648 reached a peak plasma concentration of approximately 500 nM.[1][3][4]

Experimental Protocols

The in vivo selectivity of BI-689648 was evaluated using a well-defined experimental protocol in a non-human primate model, which is considered more predictive of human outcomes due to the low identity of rodent aldosterone synthase compared to the human enzyme.[1]

Adrenocorticotropin (ACTH)-Challenge Model in Cynomolgus Monkeys

This model is designed to stimulate the adrenal glands to produce aldosterone and cortisol, allowing for the assessment of the inhibitory effects of the test compounds.

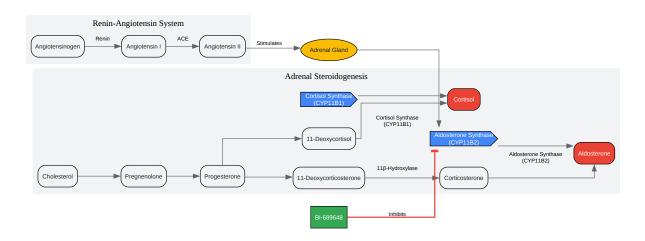


- Animal Model: Healthy, conscious, and non-chaired cynomolgus monkeys were used for the study. A cohort of 66 animals was utilized, with a minimum 2-week washout period between studies for reused animals.
- Dosing: On each study day, 12 monkeys were randomized to receive either the vehicle control or various doses of the aldosterone synthase inhibitors (BI-689648, FAD286, or LCI699), with doses ranging from 0.003 mg/kg to 10 mg/kg.[5]
- ACTH Challenge: An ACTH challenge was administered to stimulate the production of aldosterone and cortisol.
- Sample Collection: Blood samples were collected 15 minutes after the ACTH challenge, which corresponds to the time of maximal aldosterone and cortisol production.[5]
- Analysis: Plasma concentrations of aldosterone, cortisol, and the administered test compounds were measured to determine the in vivo effective concentrations (EC) for aldosterone and cortisol inhibition.[5]

Signaling Pathway and Mechanism of Action

BI-689648 exerts its effect by inhibiting aldosterone synthase, a key enzyme in the reninangiotensin-aldosterone system (RAAS). This pathway plays a crucial role in regulating blood pressure and fluid balance.





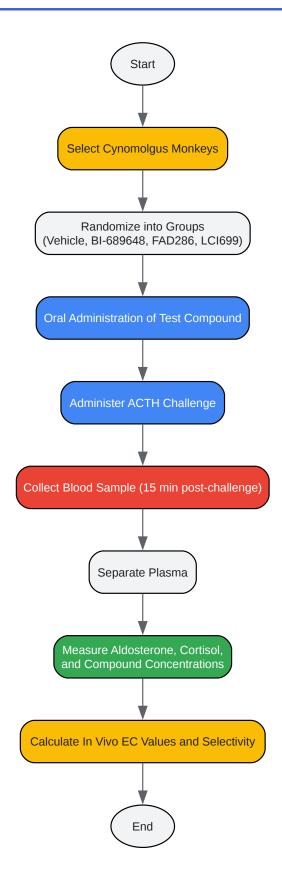
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Caption: Aldosterone biosynthesis pathway and the inhibitory action of BI-689648.

Experimental Workflow

The process for evaluating the in vivo selectivity of aldosterone synthase inhibitors involves a series of well-defined steps, from compound administration to data analysis.





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Caption: Workflow for in vivo evaluation of aldosterone synthase inhibitors.



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